3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 83809-87-4
VCID: VC13305302
InChI: InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8)
SMILES: C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Molecular Formula: C4H2N6O3
Molecular Weight: 182.10 g/mol

3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one

CAS No.: 83809-87-4

Cat. No.: VC13305302

Molecular Formula: C4H2N6O3

Molecular Weight: 182.10 g/mol

* For research use only. Not for human or veterinary use.

3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one - 83809-87-4

Specification

CAS No. 83809-87-4
Molecular Formula C4H2N6O3
Molecular Weight 182.10 g/mol
IUPAC Name 3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8)
Standard InChI Key PJWJEUJIMJNSEA-UHFFFAOYSA-N
SMILES C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Canonical SMILES C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name 3-nitro triazolo[5,1-c] triazin-4(1H)-one reflects its bicyclic system: a triazole ring fused with a triazinone moiety. The molecular formula is C4_4H2_2N6_6O3_3, with a molecular weight of 182.10 g/mol. Key structural features include:

  • Nitro group (-NO2_2): Enhances electrophilicity and facilitates redox reactions .

  • Fused rings: Planar structure promotes π-π stacking and hydrogen bonding.

  • Tautomerism: Exists in equilibrium between 1H and 4H tautomers, affecting reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC4_4H2_2N6_6O3_3
Molecular Weight182.10 g/mol
Melting Point146–148°C (decomp.)
LogP (Octanol-Water)0.87 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via cyclization reactions. A common route involves:

  • Diazo Coupling: Reacting 3-amino-1,2,4-triazole with α-nitro ketones (e.g., 1-nitropropan-2-one) under acidic conditions .

  • Cyclization: Intramolecular dehydration forms the fused triazolo-triazine core.

Example Reaction:

3-Amino-1,2,4-triazole+1-Nitropropan-2-oneHCl, NaNO23-Nitro-triazolo-triazinone+H2O\text{3-Amino-1,2,4-triazole} + \text{1-Nitropropan-2-one} \xrightarrow{\text{HCl, NaNO}_2} \text{3-Nitro-triazolo-triazinone} + \text{H}_2\text{O}

Yield: 25–53% .

Industrial Scalability

Industrial methods optimize for cost and safety:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

  • Automated Purification: Chromatography and crystallization improve yield (>90%).

Chemical Reactivity and Derivatives

Key Reactions

  • Reduction: Nitro group → amine using NaBH4_4/LiAlH4_4 or catalytic hydrogenation .

    3-NO2H2/Pd3-NH2\text{3-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{3-NH}_2
  • Oxidation: Methyl substituents → carboxylic acids via KMnO4_4/H2_2SO4_4.

  • Nucleophilic Substitution: Nitro group replaced by thiols or amines in biological systems .

Notable Derivatives

DerivativeBiological ActivityIC50_{50} (μM)
Triazavirin® (7-SCH3_3)Antiviral (SARS-CoV-2)1.2
3-Amino analogAnticancer (HeLa cells)0.46
3,7-DinitroExplosive materialN/A

Biological Activities and Mechanisms

Antiviral Activity

Triazavirin®, the 7-methylthio derivative, inhibits viral replication by:

  • RNA Polymerase Inhibition: Binds to active sites of influenza A/B polymerases .

  • Protease Binding: Interacts with SARS-CoV-2 Mpro^\text{pro} via H-bonding (ΔG = -8.2 kcal/mol).

Anticancer Properties

  • Kinase Inhibition: Blocks c-Met kinase (IC50_{50} = 0.09 μM), suppressing tumor growth .

  • DNA Intercalation: Planar structure disrupts DNA replication in cervical cancer cells.

Antimicrobial Effects

  • Bacterial Growth Inhibition: MIC = 0.046 μM against MRSA, outperforming vancomycin .

  • Antifungal Activity: Disrupts ergosterol synthesis in Candida albicans.

Applications in Medicine and Industry

Pharmaceutical Development

  • Antiviral Drugs: Triazavirin® reduces influenza severity by 40% in clinical trials .

  • Anticancer Agents: 3-Amino derivatives show 68-fold higher potency than benznidazole .

Energetic Materials

  • Explosives: 3,7-Dinitro derivatives exhibit high detonation velocity (8,500 m/s).

  • Propellants: Thermal stability (Tdec_\text{dec} > 200°C) suits rocket fuel applications .

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundNitrogen Content (%)Key Application
3-Nitro-triazolo-triazinone46.2Antiviral/anticancer
PTX (Pyrazolo-triazine)52.1Explosives
Benznidazole24.3Antiparasitic

Uniqueness: The nitro group enhances redox activity, while the fused rings improve thermal stability .

Future Directions

  • Drug Delivery Systems: Nanoparticle encapsulation to improve bioavailability.

  • Combination Therapies: Synergistic use with checkpoint inhibitors in oncology .

  • Green Synthesis: Solvent-free cyclization to reduce environmental impact .

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